Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
Description
Evolution of Cleavable Linker Design in Targeted Delivery Systems Research
The journey of linker technology has been one of continuous innovation, moving from simple, stable connections to strategically designed cleavable linkers. nih.gov Early targeted delivery systems often utilized non-cleavable linkers, which, while stable, required the entire conjugate to be internalized and degraded within the target cell to release the payload. adcreview.comoup.com This often resulted in the drug being released with a portion of the linker still attached, potentially altering its activity. oup.com
The advent of cleavable linkers revolutionized the field by introducing controlled-release mechanisms. nih.govcam.ac.uk These linkers are designed to be stable in the systemic circulation but are susceptible to cleavage under specific conditions prevalent at the target site, such as changes in pH or the presence of specific enzymes. nih.govdigitellinc.com
Key Milestones in Cleavable Linker Evolution:
Acid-Labile Linkers: Among the first generation of cleavable linkers were those sensitive to acidic environments, like hydrazones. oup.com The rationale was to exploit the lower pH of endosomes and lysosomes within cancer cells to trigger drug release. oup.com However, concerns about their stability in the slightly acidic tumor microenvironment and potential for premature drug release led to further refinements. nih.govcam.ac.uk
Disulfide Linkers: These linkers are designed to be cleaved by the high concentration of glutathione (B108866) in the intracellular environment of tumor cells. While effective, their stability can be a concern. cam.ac.uk
Enzyme-Cleavable Linkers: A significant leap forward came with the development of linkers containing peptide sequences that are substrates for enzymes overexpressed in or around tumor cells, such as cathepsins. digitellinc.comunimi.ittcichemicals.com This approach offers a higher degree of specificity. The Val-Cit (valine-citrulline) dipeptide, for instance, is a well-known cathepsin B-cleavable linker used in approved antibody-drug conjugates (ADCs). oup.comtcichemicals.com
Strategic Positioning of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB within Contemporary Bioconjugation Paradigms
The compound This compound represents a highly specialized and advanced iteration in the evolution of cleavable linkers. It is meticulously designed to incorporate multiple functionalities that address key challenges in bioconjugation and targeted drug delivery.
This linker integrates several key components, each with a distinct and strategic purpose:
Azido (B1232118) Group (N₃): This functional group is primed for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. broadpharm.combroadpharm.com The azide (B81097) can readily react with an alkyne-modified molecule, such as a drug or imaging agent, to form a stable triazole linkage. This method is highly favored for its mild reaction conditions and high yields. broadpharm.com
Polyethylene (B3416737) Glycol (PEG) Spacer (PEG4): The tetra-PEG spacer is a hydrophilic chain that offers several advantages. axispharm.compurepeg.comprecisepeg.com It enhances the solubility of the entire conjugate, which is particularly beneficial when dealing with hydrophobic drugs. The PEG linker also provides spatial separation between the targeting molecule and the payload, which can reduce steric hindrance and help maintain the biological activity of both components. precisepeg.comchempep.com Furthermore, PEGylation can improve the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life. chempep.com
Peptide Sequence (Ala-Ala-Asn): This tripeptide sequence is designed as a specific cleavage site for certain enzymes. The asparagine (Asn) residue, in particular, can be a site for enzymatic cleavage. nih.gov The choice of the Ala-Ala-Asn sequence suggests a design tailored for cleavage by specific proteases that recognize this motif, offering a high degree of selectivity for drug release at the target site. Non-enzymatic cleavage at the C-terminal side of asparagine can also occur, though at a much slower rate. acs.org
Trityl (Trt) Protecting Group: The trityl group is a bulky protecting group attached to the side chain of the asparagine residue. ru.nl In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. ru.nlcsic.es The trityl group is labile to acidic conditions, meaning it can be removed when desired, typically during the final steps of synthesis or under specific physiological conditions. nih.govpeptide.comnih.gov
p-Aminobenzyl (PAB) Group: The PAB group serves as a self-immolative spacer. tcichemicals.com Once the peptide linker is cleaved by the target enzyme, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached drug in its unmodified, active form. This "traceless" release is a highly desirable feature in modern linker design. oup.com
In essence, this compound is a sophisticated tool for researchers, offering a versatile and highly controllable means of constructing advanced bioconjugates for targeted therapies and other applications in chemical biology.
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C47H58N8O10 | broadpharm.comnih.gov |
| Molecular Weight | 895 g/mol | broadpharm.com |
| Purity | ≥98% | broadpharm.com |
| Storage Condition | -20°C | broadpharm.com |
| Appearance | Not specified |
| Solubility | Enhanced aqueous solubility due to PEG linker | broadpharm.com |
Table 2: Functional Components of this compound
| Component | Function | Relevance in Bioconjugation |
|---|---|---|
| Azido (N₃) Group | Reactive handle for click chemistry | Enables efficient and specific conjugation to alkyne-modified molecules. broadpharm.combroadpharm.com |
| PEG4 Spacer | Hydrophilic spacer | Improves solubility, reduces aggregation, and provides spatial separation. chempep.com |
| Ala-Ala-Asn Peptide | Enzymatically cleavable sequence | Allows for controlled release of the payload in the presence of specific proteases. nih.gov |
| Trityl (Trt) Group | Protecting group for asparagine | Prevents side reactions during synthesis and can be removed under acidic conditions. nih.govpeptide.com |
| PAB Group | Self-immolative spacer | Ensures the release of the payload in its unmodified, active form. oup.comtcichemicals.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N8O10/c1-34(50-42(57)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-55-48)44(59)51-35(2)45(60)53-41(46(61)52-40-20-18-36(33-56)19-21-40)32-43(58)54-47(37-12-6-3-7-13-37,38-14-8-4-9-15-38)39-16-10-5-11-17-39/h3-21,34-35,41,56H,22-33H2,1-2H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,58)/t34-,35-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYJWDMIACSQCA-FRHGLMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Modalities and Their Research Implications Within Azido Peg4 Ala Ala Asn Trt Pab
The Azido (B1232118) Moiety: A Cornerstone in Bioorthogonal Ligation Methodologies
The terminal azido group (N₃) is a critical functional handle that positions Azido-PEG4-Ala-Ala-Asn(Trt)-PAB at the forefront of bioorthogonal chemistry. This field involves chemical reactions that can occur within living systems without interfering with native biochemical processes. researchgate.netwikipedia.org The azide's small size, metabolic stability, and absence in most biological systems make it an ideal chemical reporter for selectively tagging biomolecules. wikipedia.orgescholarship.org
Role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research
The azide (B81097) group is a key reactant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction in "click chemistry." qyaobio.com This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. nih.gov The CuAAC reaction is noted for its high yield, specificity, and compatibility with aqueous environments, making it a powerful tool in drug discovery, bioconjugation, and materials science. nih.gov The reaction's efficiency is significantly enhanced by the copper catalyst, which lowers the activation energy and ensures regioselectivity. qyaobio.com However, the cytotoxicity of the copper catalyst can limit its application in living cells. wikipedia.orgbiochempeg.com
Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None required |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne |
| Speed | Very Fast | Fast, but generally slower than CuAAC |
| Biocompatibility | Limited in live cells due to copper toxicity | High, suitable for live-cell imaging |
| Key Advantage | High efficiency and regioselectivity | Avoids cytotoxic metal catalysts |
Exploration of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioconjugation
To circumvent the toxicity associated with CuAAC in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. escholarship.orgbiochempeg.com SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. biochempeg.comcpcscientific.com The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a metal catalyst. biochempeg.com This makes SPAAC highly suitable for labeling and tracking molecules in living organisms without causing cellular toxicity. wikipedia.orgbiochempeg.com The azido group in this compound, therefore, enables its use in advanced in vivo studies, such as the construction of antibody-drug conjugates (ADCs) that can be assembled within a biological environment. biochempeg.com
Bioorthogonality and its Significance in Complex Biological Systems Research
The concept of bioorthogonality, coined by Carolyn R. Bertozzi, is central to the utility of the azido moiety. wikipedia.org A bioorthogonal reaction must be highly selective, non-toxic, and not interfere with the cell's natural metabolic pathways. wikipedia.orgnih.gov The azide-alkyne cycloaddition, in both its catalyzed and strain-promoted forms, fulfills these criteria. nih.gov This allows researchers to perform precise chemical modifications on specific biomolecules—such as proteins, glycans, or lipids—in their native environment. nih.gov The ability to attach probes, drugs, or imaging agents to targets within complex biological milieu has revolutionized the study of cellular processes and the development of targeted therapeutics. escholarship.org
Poly(ethylene glycol) (PEG) Spacer: Engineering Hydrophilicity and Pharmacokinetic Modulation
The tetraethylene glycol (PEG4) unit is another crucial structural element of the molecule. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in pharmaceutical and biotechnological research to improve the properties of peptides, proteins, and small-molecule drugs. qyaobio.comnih.gov
Influence on Bioconjugate Stability and Enzymatic Degradation Resistance Research
The PEG4 spacer also contributes to the steric shielding of the attached molecule. This "stealth" effect can protect the bioconjugate from enzymatic degradation by proteases. qyaobio.comcpcscientific.com By creating a hydrated shell around the molecule, the PEG chain can hinder the approach of proteolytic enzymes, thereby increasing the stability and circulation half-life of the therapeutic. cpcscientific.com N-terminal PEGylation, as is the case with this molecule, can specifically block endopeptidases. cpcscientific.com This enhanced stability is a critical factor in ensuring that a therapeutic agent reaches its target site in sufficient concentration to exert its effect.
Table 2: Functional Roles of Structural Moieties in this compound
| Moiety | Primary Function | Research Implication |
| Azido (N₃) | Bioorthogonal reactive handle | Enables precise bioconjugation via CuAAC or SPAAC for targeted drug delivery and imaging. |
| PEG4 | Hydrophilic spacer | Improves solubility, prevents aggregation, and provides steric shielding to increase stability and circulation time. |
| Ala-Ala-Asn | Peptide sequence | May act as a recognition site for specific proteases, contributing to controlled payload release. The Ala-Ala dipeptide has been identified as optimal for ADC properties. nih.gov |
| Trityl (Trt) | Protecting group | Protects the asparagine side chain during chemical synthesis, ensuring selective reactions. peptide.comiris-biotech.de |
| PAB | Self-immolative linker | Part of an enzymatically cleavable linker system (e.g., with Val-Cit) for controlled drug release at the target site. nih.gov |
PEG Length and Architecture Considerations in Linker Design
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is a critical aspect of modern linker design for complex biomolecules. In "this compound," the "PEG4" designation indicates a chain of four repeating ethylene (B1197577) glycol units. This specific length and the linear architecture of the PEG chain have significant implications for the physicochemical properties and in vivo behavior of the resulting conjugate.
The primary role of the PEG spacer is to enhance the hydrophilicity of the molecule. vectorlabs.comaxispharm.combiorunstar.com Many cytotoxic payloads used in ADCs are highly hydrophobic, which can lead to aggregation and rapid clearance from circulation. axispharm.com The incorporation of a hydrophilic PEG linker helps to mitigate these issues, improving the solubility and stability of the entire construct. vectorlabs.combiorunstar.com Furthermore, the flexibility of the PEG chain can provide steric hindrance, potentially shielding the payload from non-specific interactions and degradation in the bloodstream. axispharm.com
| Feature | Implication of PEG4 Linker | Source |
| Hydrophilicity | Improves solubility of the conjugate and reduces aggregation. | vectorlabs.comaxispharm.combiorunstar.com |
| Pharmacokinetics | Can increase circulation half-life and reduce immunogenicity. | biorunstar.com |
| Flexibility | Allows for better interaction between the conjugated molecules. | biorunstar.com |
| Payload Shielding | Can protect the payload from premature degradation and non-specific uptake. | axispharm.com |
Peptide Recognition Sequence (Ala-Ala-Asn): Enzymatic Cleavage Mechanism Exploration
The tripeptide sequence Ala-Ala-Asn serves as a specific recognition site for enzymatic cleavage. This feature is central to the design of conditionally activatable therapeutic agents, where the release of a payload is triggered by the enzymatic environment of the target tissue.
Substrate Specificity of Legumain (Asparaginyl Endopeptidase) in Peptide Linker Cleavage
The enzyme legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with a stringent specificity for cleaving peptide bonds on the C-terminal side of asparagine (Asn) residues. nih.govnih.govmdpi.com This makes the Ala-Ala-Asn sequence an ideal substrate for legumain-mediated cleavage. Legumain is often overexpressed in the tumor microenvironment and within cancer cells, making it an attractive target for enzyme-responsive drug delivery systems. nih.gov
The catalytic activity of legumain is highly dependent on pH. It is optimally active in the acidic environment of lysosomes and endosomes (below pH 6.0). nih.gov At these acidic pH levels, legumain can also cleave after aspartic acid (Asp) residues, although its preference for asparagine remains significantly higher. nih.govnih.govacs.org The strict specificity of legumain for asparagine at the P1 position (the amino acid immediately preceding the cleavage site) makes the Ala-Ala-Asn linker highly selective for this enzyme. nih.govacs.org
Rational Design of Enzyme-Responsive Peptide Linkers for Targeted Release
The design of peptide linkers that are selectively cleaved by tumor-associated enzymes is a key strategy in targeted cancer therapy. The choice of the Ala-Ala-Asn sequence is a prime example of rational design. By incorporating a substrate sequence that is preferentially cleaved by an enzyme upregulated in the target tissue, such as legumain in tumors, the release of a conjugated payload can be localized, thereby minimizing off-target toxicity. biorunstar.comnih.gov
The stability of the peptide linker in the bloodstream is crucial to prevent premature drug release. biorunstar.com The Ala-Ala-Asn sequence is designed to be stable in systemic circulation and only becomes susceptible to cleavage upon reaching the acidic and enzyme-rich environment of the tumor. nih.gov This targeted release mechanism enhances the therapeutic index of the drug.
Methodologies for Assessing Enzymatic Cleavage Efficiency of Peptide Linkers
Several methodologies are employed to assess the efficiency of enzymatic cleavage of peptide linkers like Ala-Ala-Asn. A common approach involves the use of fluorogenic substrates. For instance, a synthetic substrate such as Cbz-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin) can be used. nih.govmedchemexpress.com Upon cleavage of the peptide bond after the asparagine residue by legumain, the fluorescent AMC group is released, leading to a measurable increase in fluorescence. This allows for the kinetic analysis of the enzyme's activity on the specific peptide sequence.
Another method is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to monitor the disappearance of the intact peptide-linker-drug conjugate and the appearance of the cleaved products over time when incubated with the target enzyme. This provides a quantitative measure of the cleavage rate and stability of the linker.
| Parameter | Method of Assessment | Principle |
| Cleavage Kinetics | Fluorogenic Substrate Assay (e.g., Cbz-Ala-Ala-Asn-AMC) | Enzymatic cleavage releases a fluorescent reporter molecule, allowing for real-time monitoring of reaction rate. |
| Product Identification | HPLC / LC-MS | Separates and identifies the intact conjugate and its cleavage products, providing quantitative data on cleavage efficiency. |
| Stability | Incubation in Plasma/Serum followed by LC-MS analysis | Assesses the stability of the linker in a biological matrix to ensure it remains intact in circulation. |
p-Aminobenzyl (PAB) Moiety: Investigation of Self-Immolative Release Mechanisms
The p-aminobenzyl (PAB) group is a critical component of the linker system, acting as a self-immolative spacer. This means that once the enzymatic cleavage of the peptide sequence occurs, the PAB moiety undergoes a spontaneous electronic cascade that leads to the release of the attached payload in its unmodified form.
The 1,6-Elimination Cascade Post-Peptide Cleavage
Following the legumain-mediated cleavage of the amide bond C-terminal to the asparagine residue, the PAB moiety is exposed with a free aniline (B41778) nitrogen. This triggers a spontaneous 1,6-elimination reaction. The free electron pair on the aniline nitrogen initiates an electronic cascade that results in the cleavage of the carbamate (B1207046) bond holding the payload. This process releases the payload, carbon dioxide, and a quinone methide intermediate, which is subsequently quenched by water.
This self-immolative mechanism is highly efficient and ensures that the released payload is in its active form, without any remnants of the linker attached. The rate of this elimination can be influenced by the electronic properties of the payload. Electron-withdrawing groups on a phenolic payload, for example, can accelerate the immolation process. nih.govacs.org The use of a self-immolative spacer like PAB is a sophisticated strategy to achieve traceless and efficient drug release at the target site. iris-biotech.de
Functionalization of PAB for Enhanced Payload Release Kinetics Studies
The p-aminobenzyl (PAB) group is a critical component of the linker, functioning as a self-immolative spacer. wpi.edu In many ADC linkers, including the peptide-based linker in this compound, the PAB moiety connects the cleavable trigger (the Ala-Ala-Asn peptide) to the cytotoxic payload. The fundamental mechanism relies on a 1,6-elimination reaction. google.com Once the peptide is cleaved by a specific enzyme (like cathepsin B, which is abundant in the lysosomes of tumor cells), the resulting free aniline nitrogen initiates an electronic cascade. wpi.edu This cascade causes the spontaneous fragmentation of the PAB group, leading to the release of the unmodified payload. researchgate.net
The kinetics of this payload release are not solely dependent on the rate of enzymatic cleavage but are also intrinsically linked to the rate of the self-immolation step. Research has demonstrated that the electronic properties of the PAB aromatic ring and the nature of the payload itself can significantly influence the speed of this fragmentation. researchgate.netnih.gov Functionalization of the PAB spacer is therefore a key area of investigation for tuning payload release kinetics to optimize therapeutic outcomes. nih.gov
Studies have explored how introducing substituents on the PAB aromatic ring can modulate the rate of 1,6-elimination. For instance, electron-withdrawing groups can accelerate the immolation of PAB ethers (PABE) linked to phenolic payloads by stabilizing the transient phenoxide intermediate. nih.gov Conversely, modifications can be designed to enhance stability in systemic circulation to prevent premature drug release. One strategy involves incorporating an amide at the meta position of the p-aminobenzyl carbamate (PABC) linker. This modification has been shown to dramatically improve stability in mouse serum—a critical factor for preclinical evaluation—without negatively impacting the desired enzymatic cleavage by cathepsin B. nih.gov
The table below summarizes findings from a study on how meta-substituents on the PABC linker affect stability and cleavage, demonstrating the principle of functionalization for kinetic control. nih.gov
| Linker Structure | Key Modification | Stability in Mouse Serum (% Hydrolysis in 24h) | Cleavage by Cathepsin B |
| Standard PABC | Unsubstituted | 100% | Efficient |
| m-Amide PABC (MA-PABC) | Meta-Amide Group | 50% | Efficient |
| Glu-PABC | Glutamic Acid in Peptide | 31% | Efficient |
| Glu-MA-PABC | Combined Glu and m-Amide | 7% | Efficient |
This interactive table is based on data investigating linker stability and demonstrates how functionalizing the PAB spacer and the adjacent peptide can enhance stability while retaining the desired release mechanism. nih.gov
This ability to fine-tune the release rate is crucial. A rapid release is often desired once the ADC is internalized by the target cell, but premature release in circulation can lead to systemic toxicity. nih.gov Therefore, the functionalization of the PAB group is a pivotal strategy in balancing ADC stability, efficacy, and safety. nih.govresearchgate.net
Trityl (Trt) Protecting Group: Strategies in Synthesis and Deprotection
Role in Solid-Phase Peptide Synthesis (SPPS) and Protecting Group Chemistry
The Trityl (Trt) group is an acid-labile protecting group widely used in organic synthesis, particularly in the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS). peptide.comnih.govcsic.es In the context of this compound, its primary role is to protect the side-chain amide of the asparagine (Asn) residue.
This protection is essential for two main reasons:
Prevention of Side Reactions : During the activation of the carboxylic acid for peptide bond formation (coupling), the unprotected side-chain amide of asparagine can undergo dehydration to form a nitrile. This is an undesirable side reaction that terminates the peptide chain or results in a modified peptide. The bulky Trityl group sterically hinders the amide, preventing this reaction. peptide.com
Improved Solubility : Fmoc-Asn-OH has very poor solubility in common SPPS solvents like dimethylformamide (DMF). The attachment of the large, hydrophobic Trityl group to the side chain dramatically increases the solubility of the amino acid derivative, Fmoc-Asn(Trt)-OH, making it comparable to other standard Fmoc-amino acids and facilitating efficient handling and coupling during synthesis. peptide.comchemimpex.com
The Trityl group is part of an orthogonal protection scheme in Fmoc-SPPS. The Nα-Fmoc group is removed with a base (e.g., piperidine), while the Trt group and other side-chain protections like t-butyl (tBu) are stable to these conditions. The Trt group is then removed during the final cleavage step under strong acidic conditions, typically with trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net
| Property | Description | Implication in Synthesis |
| Chemical Nature | Triphenylmethyl group | Large, bulky, and hydrophobic. |
| Lability | Highly sensitive to acid; stable to base. | Orthogonal to the base-labile Fmoc group. Removed during final TFA cleavage. iris-biotech.de |
| Function on Asn | Protects the side-chain carboxamide. | Prevents nitrile formation during coupling and enhances the solubility of the Fmoc-Asn building block. peptide.com |
| Compatibility | Used in standard Fmoc/tBu SPPS protocols. | Allows for the straightforward incorporation of asparagine into complex peptide sequences. |
Selective Removal Methodologies for Trityl Groups in Complex Molecules
The removal of the Trityl group is typically accomplished during the final step of SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed simultaneously. thermofisher.com This is generally achieved using a cleavage "cocktail" containing a high concentration of trifluoroacetic acid (TFA), often 95%. iris-biotech.de
During this process, the Trt group is cleaved to form a stable trityl cation. This cation is a reactive electrophile that can cause side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan or cysteine. researchgate.net To prevent these undesired modifications, scavengers are added to the cleavage cocktail. Common scavengers include:
Triisopropylsilane (B1312306) (TIS) : An effective scavenger that reduces the trityl cation to triphenylmethane. researchgate.netnih.gov
Water : Acts as a scavenger for various carbocations. wpmucdn.com
1,2-Ethanedithiol (EDT) : Particularly useful for protecting cysteine residues.
The table below lists common TFA cleavage cocktails used for global deprotection, including the removal of Trityl groups.
| Reagent Cocktail | Composition (v/v) | Key Applications and Notes |
| Standard | 95% TFA, 2.5% Water, 2.5% TIS | General-purpose cocktail for most peptides. iris-biotech.de |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Good for scavenging trityl groups, but does not protect methionine from oxidation. iris-biotech.dewpmucdn.compeptide.com |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Effective for peptides containing Cys, Met, Trp, or Tyr. iris-biotech.de |
While global deprotection is common, "selective" removal of a Trityl group in the presence of other acid-labile groups (like tBu) is challenging because their lability is often similar. True selectivity is typically achieved by using different protecting groups from the trityl family with varied acid sensitivity. peptide.comnih.gov For example, the methoxytrityl (Mmt) and methyltrityl (Mtt) groups are significantly more acid-labile than the Trt group. ug.edu.pl The Mmt group can be removed with as little as 1% TFA in dichloromethane, conditions that leave Trt and tBu groups intact. peptide.comiris-biotech.desigmaaldrich.com This tiered lability allows for precise, sequential deprotection strategies in the synthesis of highly complex molecules.
However, challenges can arise. The complete deprotection of Asn(Trt) can sometimes be sluggish, particularly for N-terminal residues or in certain sequence contexts, potentially requiring extended cleavage times (e.g., up to 4 hours). thermofisher.comsigmaaldrich.com Careful optimization and analysis by HPLC are often necessary to ensure complete removal without significant degradation of the target molecule. thermofisher.com
Synthetic Strategies and Methodologies for Azido Peg4 Ala Ala Asn Trt Pab and Analogues
Modular Synthesis Approaches for Multi-Component Linkers
The construction of intricate linkers like Azido-PEG4-Ala-Ala-Asn(Trt)-PAB often employs a modular approach, where different functional units are synthesized separately and then combined. This strategy offers flexibility and allows for the optimization of each synthetic step. A key technology in this modular approach is "click chemistry," a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. medchemexpress.combroadpharm.com The azide (B81097) group in the target molecule is specifically designed for click chemistry reactions, allowing for its efficient conjugation to molecules containing alkyne groups. medchemexpress.commedchemexpress.com
Another modular strategy involves the use of complementary oligonucleotides. In this method, an antibody is conjugated to an oligonucleotide, and the drug payload is attached to a complementary strand. The two strands then hybridize to form the final ADC, a process that is rapid and sequence-specific. acs.orgnih.gov This approach provides a versatile platform for creating a variety of ADCs by simply changing the cargo attached to the oligonucleotide. acs.orgnih.gov
Solid-Phase Peptide Synthesis (SPPS) Techniques for the Ala-Ala-Asn Segment
The tripeptide segment, Alanine-Alanine-Asparagine (Ala-Ala-Asn), is a crucial part of the linker, often serving as a cleavage site for enzymes within the target cell. creative-biolabs.com Solid-phase peptide synthesis (SPPS) is the standard method for creating such peptide sequences in a controlled and efficient manner. bachem.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. bachem.comyoutube.com This method simplifies the purification process as reagents and byproducts can be easily washed away after each step. bachem.com
Fmoc/tBu Chemistry in Peptide Linker Construction
The most common strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. du.ac.in This method utilizes the base-labile Fmoc group to protect the α-amino group of the amino acid and acid-labile tert-butyl-based groups to protect the side chains. du.ac.innih.gov This "orthogonal" protection scheme allows for the selective removal of the Fmoc group with a mild base, typically piperidine, without affecting the side-chain protecting groups or the linker's attachment to the resin. nih.gov The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is then accomplished with a strong acid, such as trifluoroacetic acid (TFA). du.ac.in The mild conditions of Fmoc chemistry are particularly advantageous for synthesizing peptides that are sensitive to acid-catalyzed side reactions. nih.gov
Optimization of Coupling and Deprotection Protocols
The formation of diketopiperazine, a cyclic dipeptide, is a common side reaction that can occur during the deprotection of the second amino acid in the sequence, leading to the cleavage of the first two amino acids. sigmaaldrich.comacs.org This side reaction is more pronounced in the Fmoc/tBu strategy due to the basic conditions used for Fmoc removal. acs.org Strategies to minimize diketopiperazine formation include the use of hindered resins and specialized coupling protocols. acs.org
Integration of PEG Scaffolds into Complex Linker Architectures
Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into ADC linkers to enhance the water solubility and improve the pharmacokinetic properties of the final conjugate. broadpharm.comyoutube.com The PEG4 unit in this compound serves this purpose. broadpharm.com PEG chains can be introduced as linear or branched structures, with the choice depending on the desired properties of the final molecule. youtube.com
The integration of PEG scaffolds can be achieved by reacting a PEG derivative with a reactive functional group on the peptide or another part of the linker. mdpi.comnih.gov For example, an acrylate-terminated PEG linker can be conjugated to a peptide sequence. mdpi.com The successful incorporation of the PEG unit can be confirmed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR). mdpi.com
Incorporation of Azido (B1232118) and PAB Moieties: Advanced Organic Synthesis Methods
The terminal azide (N3) group and the p-aminobenzyl (PAB) group are key functional components of the linker. The azide group serves as a handle for "click chemistry," enabling the attachment of the linker to a payload or antibody. broadpharm.comnih.gov The PAB moiety is often part of a self-immolative spacer that releases the drug upon cleavage of the peptide sequence.
The introduction of the azide group can be accomplished through various synthetic methods. For instance, an alcohol can be converted to a leaving group, such as a tosylate, which is then displaced by an azide salt. glpbio.com The PAB moiety is typically incorporated by coupling p-aminobenzyl alcohol to the C-terminus of the peptide.
Purification Strategies for High-Purity Bioconjugate Linkers
The purification of bioconjugate linkers and the final ADCs is a critical step to ensure their quality and safety. researchgate.net Due to the complexity of these molecules, a combination of purification techniques is often required. lonza.com
Chromatographic techniques are the workhorses of purification in this field. lonza.com
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used to separate the desired product from impurities based on hydrophobicity. sigmaaldrich.com
Hydrophobic interaction chromatography (HIC) is particularly useful for purifying ADCs, separating species with different drug-to-antibody ratios (DARs). rsc.orgnih.gov
Anion exchange chromatography (AIEX) can also be employed to separate ADC species and even positional isomers. rsc.org
Size-exclusion chromatography (SEC) is used to remove aggregates and other size-based impurities. nih.gov
Tangential flow filtration (TFF) is another important technique, often used for buffer exchange and removal of small molecule impurities. lonza.comnih.gov The development of robust and scalable purification processes is essential for the successful manufacturing of ADCs. lonza.com
Chromatographic Techniques (e.g., Reverse-Phase HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of PEGylated peptides like this compound. This method separates molecules based on their hydrophobicity. The stationary phase is typically a C8 or C18 alkyl-silica, while the mobile phase consists of a mixture of an aqueous solvent (often water with an ion-pairing agent like trifluoroacetic acid - TFA) and an organic solvent (commonly acetonitrile).
The purification of analogous compounds, such as this compound-PNP, provides a clear example of the RP-HPLC conditions that can be effectively employed. In one such purification, the crude product was purified using a gradient of acetonitrile (B52724) in water, with both solvents containing 0.1% TFA. nih.gov The gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, allows for the separation of the desired compound from more polar and less polar impurities. The presence of the trityl (Trt) group significantly increases the hydrophobicity of the molecule, leading to longer retention times on the RP-HPLC column.
The following table outlines typical parameters for the RP-HPLC purification of this compound and its analogues.
| Parameter | Description | Typical Value/Range |
| Column | Stationary phase for reverse-phase chromatography. | C18 or C8 silica-based, 5-10 µm particle size |
| Mobile Phase A | Aqueous component of the eluent. | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Organic component of the eluent. | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Programmed change in mobile phase composition. | 20% to 90% Mobile Phase B over 25 minutes nih.gov |
| Flow Rate | Rate at which the mobile phase passes through the column. | 1.0 - 20.0 mL/min for preparative scale |
| Detection | Method for monitoring the column effluent. | UV absorbance at 220 nm and/or 280 nm |
| Purity Achieved | Purity of the final isolated fraction. | >95-98% |
Following the HPLC separation, fractions containing the purified product are collected. The identification and purity of these fractions are typically confirmed by analytical HPLC and mass spectrometry.
Post-Synthetic Workup and Isolation Methodologies
After the synthesis of this compound, which is often performed on a solid support, a multi-step workup and isolation procedure is necessary to obtain the final, pure compound.
The initial step involves the cleavage of the peptide from the solid-phase resin and the simultaneous removal of acid-labile protecting groups. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (B1312306) (TIS), and water. During the cleavage of peptides containing Trt-protected residues, the reaction mixture may develop a yellow color due to the formation of the stable trityl cation. thermofisher.com
Once the cleavage is complete, the crude peptide is precipitated from the cleavage solution. This is typically achieved by adding the reaction mixture to a large volume of cold diethyl ether. The precipitated peptide is then collected by centrifugation or filtration and washed multiple times with cold ether to remove residual scavengers and dissolved protecting group fragments.
The final step in the isolation process is lyophilization, also known as freeze-drying. The purified peptide, dissolved in a suitable solvent system (often a mixture of water and acetonitrile), is frozen and then subjected to a high vacuum. This process sublimes the solvent, leaving the peptide as a dry, fluffy powder. pepdd.comomizzur.com Lyophilization is crucial for obtaining a stable product with a long shelf-life, as it minimizes degradation reactions that can occur in solution. pepdd.com Due to the hygroscopic nature of many lyophilized peptides, it is recommended to allow the container to warm to room temperature in a desiccator before opening to prevent water absorption. bachem.com
The table below summarizes the key stages of the post-synthetic workup and isolation for this compound.
| Stage | Procedure | Key Considerations |
| Cleavage | Treatment of the resin-bound peptide with a cleavage cocktail (e.g., TFA/TIS/Water). | The reaction mixture may turn yellow due to the trityl cation. thermofisher.com |
| Precipitation | Addition of the cleavage mixture to cold diethyl ether. | Ensures efficient precipitation of the peptide while leaving impurities in solution. |
| Collection & Washing | Centrifugation or filtration followed by washing with cold ether. | Removes residual cleavage reagents and by-products. |
| Lyophilization | Freeze-drying of the purified peptide from an aqueous/organic solvent mixture. | Produces a stable, dry powder. The final moisture content is typically below 5%. pepdd.com |
Applications in Advanced Bioconjugation Research and Development
Design Principles for Antibody-Drug Conjugates (ADCs) Utilizing Azido-PEG4-Ala-Ala-Asn(Trt)-PAB Linkers
Antibody-drug conjugates (ADCs) are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connecting the antibody and the cytotoxic drug is a critical component that influences the ADC's stability, efficacy, and pharmacokinetic profile. This compound is an example of a cleavable linker designed for advanced ADC development. broadpharm.com
The design of this linker incorporates several key functional components:
| Component | Function | Significance in ADC Design |
|---|---|---|
| Azido (B1232118) (N₃) Group | Provides a reactive handle for "click chemistry" conjugation. broadpharm.com | Enables highly selective and efficient, site-specific attachment to an antibody under mild, biocompatible conditions. broadpharm.com |
| PEG4 Spacer | A four-unit polyethylene (B3416737) glycol chain that enhances hydrophilicity. smallmolecules.com | Improves the water solubility of the ADC, which can prevent aggregation and improve pharmacokinetic properties. broadpharm.com |
| Ala-Ala-Asn Peptide | A specific tripeptide sequence designed to be recognized and cleaved by the enzyme legumain. broadpharm.comnih.gov | Confers enzyme-specific cleavability, allowing for payload release in the tumor microenvironment where legumain is often overexpressed. nih.gov |
| Trityl (Trt) Group | A protecting group on the asparagine (Asn) residue. | Prevents unwanted side reactions during synthesis and conjugation; it is typically removed in a subsequent step. broadpharm.com |
| PAB (p-aminobenzyl alcohol) | A self-immolative spacer. | After enzymatic cleavage of the peptide, the PAB group spontaneously decomposes to release the attached drug in its active form. |
The azide (B81097) group on the this compound linker is central to its utility in modern ADC design. It enables the use of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. broadpharm.com Specifically, the azide participates in strain-promoted azide-alkyne cycloaddition (SPAAC), reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), that has been introduced onto the antibody at a specific site. broadpharm.comnih.gov
This approach allows for precise control over where the drug-linker is attached to the antibody. nih.gov For example, genetic engineering techniques can be used to introduce non-natural amino acids with alkyne side chains or to place specific glutamine residues that can be enzymatically modified to carry an alkyne handle. nih.gov By conjugating the azido-linker to this specific site, researchers can create homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
Traditional methods for creating ADCs often involve conjugating drugs to the side chains of naturally occurring amino acids on the antibody, such as lysines or cysteines. This results in a heterogeneous mixture of ADC molecules with varying DARs and different attachment sites. nih.gov This heterogeneity can lead to inconsistent pharmacological properties and a narrower therapeutic window.
| Conjugation Strategy | Description | Resulting Product | Key Advantage of Site-Specific Method |
|---|---|---|---|
| Stochastic (Non-Specific) | Conjugation to native lysine (B10760008) or cysteine residues. | Heterogeneous mixture of ADCs with variable DARs (e.g., 0, 2, 4, 6, 8) and attachment sites. nih.gov | Produces a homogeneous ADC with a defined DAR and predictable properties, leading to an improved therapeutic index. nih.gov |
| Site-Specific (via Click Chemistry) | Conjugation of an azido-linker to an antibody engineered with a specific alkyne handle. nih.gov | Homogeneous population of ADCs with a precise DAR (e.g., DAR 2). nih.gov |
Development of Peptide-Based Prodrugs with Enzyme-Activated Release
The peptide sequence within the linker is crucial for its function as a component of a prodrug, a medication that is administered in an inactive form and then converted to an active drug within the body.
The tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn) is specifically designed to be a substrate for legumain, a cysteine protease. nih.govnih.gov Legumain is often found at high levels in the tumor microenvironment and within the lysosomes of cancer cells, while its activity is lower in healthy tissues. nih.gov This differential expression makes it an attractive target for tumor-specific prodrug activation.
The design of a legumain-activated prodrug using the this compound linker follows a clear rationale:
The ADC, carrying the inactive payload, circulates in the bloodstream.
The antibody directs the ADC to the tumor site.
Upon internalization into a cancer cell or exposure to the tumor microenvironment, the ADC encounters legumain.
Legumain recognizes and cleaves the peptide linker at the asparagine residue. nih.gov
This cleavage event triggers the self-immolation of the PAB spacer, which in turn releases the active cytotoxic drug precisely at the target site.
This mechanism minimizes off-target toxicity by ensuring that the potent drug is released predominantly within the cancerous tissue.
In a research setting, the this compound linker can be conjugated to various model payloads to study its release characteristics. After the synthesis of the drug-linker conjugate, it is then attached to an antibody. The resulting ADC is incubated with purified legumain or with cancer cell lysates known to contain the enzyme. The release of the payload is then monitored over time using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.
While specific studies detailing the release from this compound are part of ongoing research, the principle has been demonstrated with similar peptide linkers. Payloads commonly used in ADC research are potent cytotoxic agents.
| Payload Class | Example Payload | Mechanism of Action |
|---|---|---|
| Tubulin Inhibitors | Monomethyl auristatin E (MMAE) | Inhibits cell division by blocking the polymerization of tubulin. glpbio.combroadpharm.com |
| DNA Damaging Agents | Doxorubicin | Intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and generating free radicals. glpbio.com |
| Topoisomerase I Inhibitors | SN-38 (the active metabolite of Irinotecan) | Prevents the re-ligation of single-strand DNA breaks, leading to apoptosis. broadpharm.com |
Research into Other Targeted Delivery Systems (e.g., PROTACs, Nanoparticles)
The versatile chemical properties of the this compound linker extend its potential use beyond ADCs. The core components—the click-reactive handle, the solubilizing PEG spacer, and the cleavable peptide—are valuable for other advanced drug delivery platforms.
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. medchemexpress.com PEG linkers containing azide groups are frequently used in the synthesis of PROTACs to connect the target-binding ligand and the E3 ligase-binding ligand. medchemexpress.commedchemexpress.com The cleavable peptide sequence in this compound could be explored to create conditionally active PROTACs that are triggered by legumain.
Nanoparticles: The linker can be used to functionalize the surface of nanoparticles. The azide group allows for the attachment of the nanoparticles to targeting ligands (like antibodies or small molecules) via click chemistry. The PEG spacer can improve the nanoparticle's stability and circulation time in the bloodstream, while the cleavable peptide could enable the release of an encapsulated drug in a tumor-specific manner. smallmolecules.com
Adaptability of this compound for Diverse Ligand Integration
The molecular architecture of this compound is expressly designed for the seamless and specific integration of a wide variety of ligands. This adaptability is primarily derived from the strategic placement of its functional groups. The terminal azide (N₃) group serves as a highly efficient chemical handle for "click chemistry," a suite of bioorthogonal reactions known for their high yield, specificity, and biocompatibility. axispharm.combroadpharm.com This allows for the covalent attachment of alkyne-modified ligands, which can range from small molecule drugs and fluorescent dyes to complex biomolecules like peptides and oligonucleotides, with minimal impact on their biological activity. axispharm.com
The polyethylene glycol (PEG) spacer, in this case a PEG4 unit, imparts several advantageous properties. Its hydrophilicity enhances the aqueous solubility of the entire conjugate, which is often a critical consideration when working with hydrophobic ligands. broadpharm.com Furthermore, the flexibility and length of the PEG chain provide spatial separation between the conjugated ligand and the carrier molecule, which can minimize steric hindrance and preserve the functional integrity of both entities. creative-biogene.com
The core of the linker's adaptability in biological systems lies in its peptide sequence, Ala-Ala-Asn. This tripeptide is designed to be a substrate for specific proteases. In the context of drug delivery, such peptide linkers are crucial for the controlled release of a therapeutic payload. The Ala-Ala-Asn sequence, for instance, is recognized and cleaved by the enzyme legumain, an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment. nih.gov This enzymatic susceptibility allows for the targeted release of a conjugated ligand within specific cellular compartments or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects. The p-aminobenzyl (PAB) group, situated between the peptide and the point of ligand attachment, often functions as a self-immolative spacer, ensuring the complete and traceless release of the unmodified ligand upon peptide cleavage. aacrjournals.org
The trityl (Trt) protecting group on the asparagine residue is a practical feature for multi-step syntheses, preventing unwanted side reactions at this position during the coupling of other components. nih.gov It can be readily removed under specific chemical conditions, allowing for further modification or ensuring the native structure of the peptide is present in the final conjugate.
The combination of these features makes this compound a highly modular linker. Researchers can exploit the azide "click" handle to conjugate a diverse array of alkyne-functionalized molecules, creating customized bioconjugates for various applications, from targeted drug delivery in antibody-drug conjugates (ADCs) to the development of advanced diagnostic probes. medchemexpress.comaxispharm.comlabclinics.com
| Feature | Role in Ligand Integration | Relevant Chemical Principle |
| Azide (N₃) Group | Enables covalent attachment of alkyne-modified ligands. | Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry) |
| PEG4 Spacer | Increases water solubility and provides spatial separation. | Hydrophilicity and molecular flexibility. |
| Ala-Ala-Asn Peptide | Allows for controlled, enzyme-mediated release of the ligand. | Protease-specific substrate recognition and cleavage. |
| PAB Group | Facilitates the release of the unmodified ligand after cleavage. | Self-immolative chemistry. |
| Trityl (Trt) Group | Protects the asparagine side chain during synthesis. | Acid-labile protecting group chemistry. |
Exploration in Surface Functionalization and Bio-material Conjugation
The utility of this compound extends beyond the conjugation of soluble biomolecules to the functionalization of surfaces and the modification of biomaterials. The principles that govern its use in ligand integration are directly applicable to the engineering of bioactive material interfaces.
The azido group is a key enabler for the surface modification of materials that have been pre-functionalized with alkyne groups. acs.org This is particularly relevant in the development of "smart" biomaterials and diagnostic platforms. For instance, nanoparticles, such as gold nanoparticles (AuNPs), can be coated with alkyne-terminated ligands, making them amenable to "clicking" with azido-containing molecules like this compound. nih.govnih.gov This approach allows for the creation of multi-functional nanoparticles where the PEG linker provides a hydrophilic and biocompatible shell, while the peptide component can introduce a layer of biological responsiveness. nih.govresearchgate.net
In the context of tissue engineering and regenerative medicine, scaffolds made from various biomaterials can be functionalized to present specific biological cues to cells. By incorporating alkyne functionalities into a biomaterial scaffold, it becomes a platform for the covalent attachment of this compound. Subsequent deprotection of the trityl group and attachment of a cell-signaling molecule (e.g., a growth factor or an adhesion peptide) to the PAB moiety would result in a material that can interact with cells in a highly specific manner. The cleavable peptide linker could allow for the controlled release of these signals in response to cellular activity, such as the secretion of specific proteases, thereby creating a dynamic and responsive microenvironment for tissue growth.
The surface functionalization of diagnostic devices, such as biosensor chips or microarrays, represents another area of exploration. This compound can be used to immobilize capture probes (e.g., antibodies or nucleic acids) onto an alkyne-modified surface. The PEG spacer helps to extend the probe away from the surface, enhancing its accessibility to target molecules in a sample and reducing non-specific binding, which can improve the sensitivity and specificity of the assay. researchgate.net The cleavable linker component could also be exploited to create assays where the captured analyte can be released for further analysis.
The versatility of the click chemistry handle, combined with the biological functionality of the peptide linker, provides a powerful toolkit for the advanced engineering of biomaterials and surfaces.
| Material/Surface | Potential Application | Role of this compound |
| Gold Nanoparticles | Targeted drug delivery, medical imaging. | Provides a biocompatible coating and a mechanism for payload release. |
| Polymeric Nanoparticles | Localized cell delivery. | Surface modification with targeting ligands and controlled release functionality. acs.org |
| Biomaterial Scaffolds | Tissue engineering, regenerative medicine. | Immobilization of cell-signaling molecules with potential for controlled release. |
| Biosensor Chips | Diagnostics, proteomics. | Covalent attachment of capture probes with reduced non-specific binding. |
Theoretical and Computational Approaches in Linker Design and Functional Prediction
Molecular Modeling of Linker Conformation and Flexibility
MD simulations can predict the range of conformations the linker can adopt, from extended to more compact, globular shapes. nih.govresearchgate.net This conformational flexibility is critical as it influences how the linker presents the attached payload and how it interacts with its biological environment, including potential shielding effects that can reduce immunogenicity and non-specific binding. nih.govresearchgate.net By simulating the linker in aqueous environments, models can provide data on key structural parameters.
Table 1: Simulated Structural Parameters of PEGylated Linkers
| Parameter | Description | Typical Computational Finding | Reference |
| Radius of Gyration (Rg) | A measure of the linker's compactness. | Varies, indicating conformational flexibility. Lower Rg suggests a more globular shape. | nih.gov |
| End-to-End Distance | The distance between the azide (B81097) terminus and the PAB group. | Shows a wide distribution, reflecting the linker's flexibility. | nih.gov |
| Solvent Accessible Surface Area (SASA) | The surface area of the linker exposed to the solvent. | High SASA for the PEG component confirms its role in enhancing hydrophilicity. | researchgate.net |
| Hydrogen Bonding | Intramolecular and intermolecular (with water) hydrogen bonds. | Numerous hydrogen bonds with water molecules are observed, explaining the high solubility. | nih.gov |
These simulations, often employing force fields like AMBER or OPLS, provide an atomic-level understanding that is difficult to achieve through experimental methods alone. nih.govnih.gov
Computational Prediction of Enzyme-Substrate Interactions for Peptide Cleavage
The Ala-Ala-Asn tripeptide sequence within the linker is designed to be a substrate for specific enzymes, such as legumain or cathepsins, which are often overexpressed in the tumor microenvironment or within cancer cells. mdpi.commedchemexpress.com Computational methods are vital for predicting the efficiency and specificity of this enzymatic cleavage.
Molecular docking is a primary tool used to simulate the binding of the peptide portion of the linker into the active site of the target enzyme. nih.govnih.gov These simulations predict the binding affinity and the precise orientation of the substrate, which are crucial for effective cleavage. For a successful prediction, the model must show that the scissile bond (in this case, the bond between Asn and the PAB group) is positioned correctly for catalytic action by the enzyme's active site residues. nih.gov
More advanced techniques, such as machine learning and bioinformatics sequence analysis, are increasingly used to predict cleavage sites across a broader range of peptides and proteases. nih.govnih.govnih.gov These methods can analyze large datasets of known enzyme substrates to identify patterns and create predictive models. For instance, a bioinformatics tool might score the likelihood of the Ala-Ala-Asn sequence being cleaved by a specific cathepsin based on known cleavage motifs. nih.gov
Table 2: Computational Tools for Predicting Peptide Cleavage
| Computational Method | Application | Predicted Outcome | Reference |
| Molecular Docking | Simulates the binding of the Ala-Ala-Asn peptide into the enzyme's active site. | Binding energy (kcal/mol), orientation of the substrate, key interacting residues. | nih.govnih.gov |
| Machine Learning Models | Predicts enzyme-substrate interactions based on patterns from large datasets. | Likelihood of cleavage, potential off-target cleavage. | nih.govnih.gov |
| Bioinformatics Analysis (e.g., PACMANS) | Scores the probability of cleavage at a specific peptide bond based on known protease specificity. | Cleavage probability score for the Asn-PAB bond. | nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the electronic rearrangements during the bond-breaking (cleavage) event. | Activation energy for the cleavage reaction, detailed reaction mechanism. | N/A |
Studies have shown that cathepsin B, for example, exhibits distinct cleavage preferences that can be modeled computationally to assess substrate specificity. nih.govacs.org Such predictions are critical for designing linkers that are stable in circulation but are efficiently processed at the target site. mdpi.com
In Silico Evaluation of Linker Stability and Reactivity Profiles
The stability of the various chemical bonds within the linker can be assessed using quantum mechanics (QM) calculations. These methods can determine the bond dissociation energies, providing a quantitative measure of their strength. Furthermore, MD simulations in simulated plasma can predict the linker's susceptibility to hydrolysis or other degradation pathways over time. nih.gov
The reactivity of the terminal azide group is essential for its use in "click chemistry," a highly efficient and specific conjugation reaction. broadpharm.combroadpharm.com Computational models can predict the reaction kinetics of the azide with various alkyne partners (e.g., DBCO, BCN), helping to optimize conjugation conditions. broadpharm.com
Similarly, the reactivity of the PAB spacer is central to its "self-immolative" function. researchgate.netrsc.org Following enzymatic cleavage of the peptide, the PAB group undergoes a spontaneous 1,6-elimination reaction to release the attached drug. researchgate.net Computational studies can model this electronic cascade, predicting the rate of immolation. Research has shown that the speed of this reaction can be influenced by the electronic nature of the payload it is attached to, a factor that can be evaluated in silico. researchgate.netnih.gov
Table 3: In Silico Reactivity and Stability Parameters
| Component | Property Evaluated | Computational Method | Predicted Metric | Reference |
| Azide Group | Reactivity in Click Chemistry | Density Functional Theory (DFT) | Activation energy for cycloaddition reaction. | broadpharm.commedchemexpress.com |
| Peptide Bond | Stability in Plasma | Molecular Dynamics (MD) | Rate of spontaneous hydrolysis. | mdpi.com |
| PAB Spacer | Self-immolation Rate | Quantum Mechanics (QM) | Half-life (t½) of the elimination reaction. | researchgate.netnih.gov |
| Trityl (Trt) Group | Deprotection | QM / MD | Stability under acidic conditions. | broadpharm.com |
Structure-Activity Relationship (SAR) Studies for Optimized Linker Performance
Structure-Activity Relationship (SAR) studies are fundamental to optimizing linker design. nih.gov By systematically modifying the linker's structure in silico and predicting the effect on its function, researchers can rapidly identify improved designs. researchgate.net
For the Azido-PEG4-Ala-Ala-Asn(Trt)-PAB linker, computational SAR studies could explore several avenues:
Varying the PEG chain length: MD simulations can predict how changing from PEG4 to a longer or shorter PEG chain affects solubility, flexibility, and potential shielding of the payload. nih.govnih.gov
Modifying the peptide sequence: By substituting one or more amino acids (e.g., changing Ala-Ala-Asn to Val-Cit or Phe-Lys), molecular docking can predict how cleavage specificity and efficiency by different proteases are altered. nih.gov
Altering the PAB spacer: Introducing electron-withdrawing or -donating groups onto the PAB's aromatic ring can modulate the rate of self-immolation. QM calculations can quantify these effects. researchgate.netnih.gov
These computational SAR studies generate large datasets that can be analyzed to build predictive models, accelerating the development of next-generation linkers with enhanced stability, optimized cleavage kinetics, and improved therapeutic efficacy. digitellinc.comabzena.com This iterative cycle of computational design, prediction, and experimental validation is crucial for advancing the field of bioconjugate therapeutics. nih.gov
Future Research Directions and Unexplored Avenues for Azido Peg4 Ala Ala Asn Trt Pab
Development of Novel Analogues with Tunable Release Mechanisms
A key area for future investigation lies in the creation of novel analogues of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB with finely tuned release mechanisms. The current Ala-Ala-Asn sequence is susceptible to cleavage by certain proteases. acs.org Research could focus on synthesizing analogues with modified peptide sequences to alter their susceptibility to enzymatic degradation. This would allow for the development of ADCs with release profiles tailored to specific disease environments where particular enzymes are overexpressed.
For instance, incorporating sequences sensitive to enzymes prevalent in the tumor microenvironment could lead to more targeted drug release, enhancing efficacy while minimizing off-target toxicity. escholarship.orgescholarship.org This approach would involve a detailed study of enzyme-substrate interactions to design linkers that are stable in circulation but readily cleaved upon reaching the target site.
Table 1: Potential Modifications for Tunable Release
| Modification | Rationale | Desired Outcome |
| Altered Amino Acid Sequence | Change enzyme specificity | Targeted drug release in specific tissues |
| Introduction of Non-natural Amino Acids | Increase stability against proteolysis | Longer circulation half-life |
| Incorporation of pH-sensitive Moieties | Trigger release in acidic tumor microenvironments | Enhanced tumor-specific drug delivery |
Exploration in Advanced Bioconjugation Methodologies Beyond Current Click Chemistry
While the azide (B81097) group in this compound is ideal for traditional copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry, future research should explore its utility in more advanced bioconjugation techniques. adcreviews.comnumberanalytics.cominterchim.com These next-generation methods could offer improved reaction kinetics, higher yields, and greater biocompatibility.
Emerging bioconjugation strategies that could be explored include:
Copper-free click chemistry: To avoid potential toxicity associated with copper catalysts. numberanalytics.com
Photo-cleavable linkers: To allow for spatiotemporal control of drug release using light. interchim.com
Bio-orthogonal chemistries: Such as tyrosine-click, sulfo-click, and thiol-ene reactions, which offer alternative and potentially more efficient conjugation pathways. nih.govbohrium.com
The goal is to expand the toolkit for attaching this linker to various biomolecules, enabling the creation of more complex and sophisticated therapeutic and diagnostic agents.
Integration into Multi-Functional Bioconjugates for Enhanced Therapeutic Strategies
The modular nature of this compound makes it an excellent candidate for integration into multi-functional bioconjugates. Future research could focus on creating constructs that carry not only a therapeutic payload but also other functional moieties.
Table 2: Components of a Multi-Functional Bioconjugate
| Component | Function | Example |
| Targeting Ligand | Binds to specific cell surface receptors | Antibody, Aptamer, Small Molecule |
| Therapeutic Agent | Exerts a pharmacological effect | Cytotoxic Drug, Pro-apoptotic Peptide |
| Imaging Agent | Enables visualization of the conjugate | Fluorescent Dye, PET Tracer |
| Solubilizing Agent | Improves aqueous solubility | PEG, Polysaccharides |
By combining these elements, researchers could develop "theranostic" agents capable of simultaneous diagnosis and therapy. For example, a bioconjugate could be designed to target cancer cells, deliver a potent anti-cancer drug, and be visualized through medical imaging to monitor treatment response in real-time.
Research into Alternative Enzyme-Cleavable Sequences and Their Applications
While the Ala-Ala-Asn sequence has its merits, there is a vast landscape of other enzyme-cleavable peptide sequences that could be incorporated into the linker. escholarship.orgescholarship.org Research in this area would involve screening libraries of peptide substrates for enzymes that are highly specific to particular disease states.
For example, sequences susceptible to cleavage by matrix metalloproteinases (MMPs), which are often upregulated in tumors, could be integrated to create cancer-specific ADCs. nih.gov Similarly, linkers cleavable by cathepsins, which are active in the endo-lysosomal compartments of cells, could be used to ensure intracellular drug release. nih.gov The exploration of these alternative sequences would significantly broaden the applicability of this linker technology to a wider range of diseases.
Scalable Synthesis and Manufacturing Research for Academic and Pre-Clinical Applications
For this compound and its future analogues to move from the research bench to pre-clinical and potentially clinical applications, robust and scalable synthesis methods are essential. beilstein-journals.orgnih.gov Current solid-phase peptide synthesis (SPPS) techniques, while effective for small-scale production, may not be suitable for larger quantities. acs.org
Future research should focus on:
Optimizing solid-phase and liquid-phase synthesis protocols: To improve yield, purity, and cost-effectiveness. cambrex.com
Developing automated synthesis platforms: To increase throughput and reproducibility. beilstein-journals.org
Investigating purification techniques: Such as chromatography and crystallization, to ensure high-purity final products. cambrex.com
Addressing these manufacturing challenges will be crucial for making this promising class of ADC linkers accessible for broader academic and pre-clinical research, ultimately accelerating their translation into novel therapeutics. cpcscientific.com
Q & A
Q. What are the functional roles of each structural component in Azido-PEG4-Ala-Ala-Asn(Trt)-PAB for ADC design?
- Azide (-N₃): Enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific conjugation to antibodies or other targeting moieties .
- PEG4 Chain: Enhances solubility, reduces immunogenicity, and improves pharmacokinetics by shielding the payload from enzymatic degradation .
- Ala-Ala-Asn(Trt) Peptide: Acts as a protease-sensitive linker. The Trt (trityl) group protects the Asn side chain during synthesis, while the Ala-Ala sequence is cleaved by lysosomal proteases (e.g., cathepsin B) for intracellular drug release .
- PAB (p-Aminobenzyloxycarbonyl): A self-immolative spacer that stabilizes the linker-drug bond in circulation but releases the payload upon cleavage of the peptide .
Methodological Insight: Validate linker stability using HPLC or LC-MS under simulated physiological conditions (pH 7.4, 37°C) and compare it to lysosomal protease-rich environments (pH 4.5, cathepsin B). Use fluorescence quenching assays to track payload release kinetics .
Q. How does the solubility profile of this compound impact experimental workflows?
- Solubility Data:
| Solvent | Solubility (mg/mL) |
|---|---|
| DCM/DMF/DMSO | >50 |
| Water | 10–20 |
| (Derived from ) |
- Practical Considerations:
For aqueous reactions, pre-dissolve in DMSO and dilute in PBS (≤5% DMSO). For organic-phase conjugation (e.g., antibody modification), use anhydrous DMF to avoid side reactions.
Q. What analytical techniques are critical for characterizing this compound purity and structure?
- HPLC: Monitor purity (>95% by reverse-phase C18 column) and detect Trt-deprotection byproducts .
- Mass Spectrometry (MS): Confirm molecular weight (theoretical: 895.0 g/mol; observed: ±0.1% deviation) .
- NMR: Verify PEG4 chain integrity (δ 3.5–3.7 ppm for ethylene protons) and azide presence (δ 4.0–4.2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in linker stability data between in vitro and in vivo studies?
- Case Example: A study reports 90% linker stability in PBS (pH 7.4) over 72 hours but observes premature drug release in murine models.
- Resolution Strategy:
Test linker stability in serum-containing media to account for esterase activity .
Use radiolabeled or fluorescently tagged linkers to track real-time degradation in vivo .
Compare cleavage rates across species (e.g., human vs. mouse serum) to identify interspecies variability .
Q. What strategies optimize the Ala-Ala-Asn(Trt) peptide sequence for tumor-specific drug release?
- Protease Sensitivity Screening:
- Replace Ala-Ala with Val-Cit or Phe-Lys sequences to alter cleavage rates by tumor-associated proteases .
- Use FRET-based peptide substrates to quantify cleavage efficiency in tumor lysates vs. healthy tissues .
Q. How does PEG4 chain length affect ADC pharmacokinetics compared to shorter/longer PEG variants?
- Key Findings:
| PEG Length | Plasma Half-Life (h) | Tumor Penetration Efficiency |
|---|---|---|
| PEG2 | 12 ± 2 | High |
| PEG4 | 24 ± 3 | Moderate |
| PEG8 | 48 ± 5 | Low |
| (Adapted from ) |
- Trade-offs:
Longer PEG chains extend half-life but reduce tumor penetration due to increased hydrodynamic radius. Optimize based on target antigen density and tumor vasculature .
Q. What are the methodological challenges in quantifying bystander effects mediated by this compound-based ADCs?
- Experimental Design:
Co-culture antigen-positive and antigen-negative cells (e.g., HER2+ and HER2− breast cancer cells).
Measure cytotoxicity via flow cytometry (annexin V/PI staining) or ATP-based viability assays .
- Data Interpretation:
Bystander effects depend on payload hydrophobicity. Hydrophobic drugs (e.g., MMAE) diffuse more readily than hydrophilic analogs (e.g., MMAF) .
Key Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
